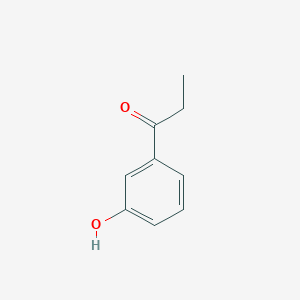

3'-Hydroxypropiophenone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOGDBMOFMQLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156855 | |

| Record name | 3'-Hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-80-5 | |

| Record name | 3′-Hydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13103-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VUA549F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxypropiophenone

Established Synthetic Routes to 3'-Hydroxypropiophenone and its Derivatives

Preparation by Reaction of Phenylacetone (B166967) with Hydrogen Peroxide

One method for preparing this compound involves the reaction of phenylacetone with hydrogen peroxide. chembk.com This process is fundamentally an oxidation reaction. The reaction of a ketone like phenylacetone with a peroxide, such as hydrogen peroxide, is characteristic of the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org In this reaction, the peroxide facilitates the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. organic-chemistry.orgwikipedia.orgnih.gov

The general mechanism involves the initial attack of the peroxide on the ketone's carbonyl carbon. This is followed by the migration of one of the ketone's substituent groups to the oxygen of the peroxide, leading to the formation of an ester. For phenylacetone, this would result in the formation of a phenyl acetate (B1210297) derivative. Subsequent hydrolysis of this ester intermediate would then yield the final this compound product. The efficiency and outcome of the Baeyer-Villiger oxidation can be influenced by the presence of catalysts, such as Lewis acids, when using hydrogen peroxide. organic-chemistry.org In biocatalysis, enzymes known as Baeyer-Villiger monooxygenases (BVMOs) can perform this transformation with high selectivity. acs.orgunipd.it

Synthesis via Diazotization of m-Aminopropiophenone and Diazenium Salt Decomposition

A well-established route to this compound is through the diazotization of m-aminopropiophenone. This multi-step synthesis begins with the conversion of the primary aromatic amine group of m-aminopropiophenone into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures.

The resulting diazonium salt is often unstable and is used directly in the next step. The decomposition of this salt in the presence of water (hydrolysis) leads to the replacement of the diazonium group with a hydroxyl group, yielding this compound. This particular pathway has been reported to produce the target compound with a yield of approximately 71%.

Saponification of 3-Acetoxypropiophenone

This compound can be efficiently synthesized by the saponification of its corresponding ester, 3-acetoxypropiophenone. Saponification is the base-catalyzed hydrolysis of an ester. google.comgoogle.com In this specific preparation, 3-acetoxypropiophenone is treated with an aqueous alkali solution, such as 10% sodium hydroxide (B78521). chembk.comacs.org

The reaction typically involves heating the mixture under reflux for a period of 2 to 3 hours. chembk.comacs.org During this process, the hydroxide ion attacks the carbonyl carbon of the ester group, leading to the cleavage of the ester bond. This liberates the phenolate (B1203915) and acetate. Subsequent acidification of the reaction mixture protonates the phenolate to give the final this compound product. This method is noted for its high efficiency, with reported yields around 83%. chembk.comacs.org

| Starting Material | Reagent | Conditions | Yield |

| 3-Acetoxypropiophenone | 10% Sodium Hydroxide | Reflux, 2-3 hours | 83% |

DDQ Treatment of 1-Hydroxy-1-(3-hydroxyphenyl)propane

A highly effective method for synthesizing this compound is the oxidation of the secondary alcohol, 1-hydroxy-1-(3-hydroxyphenyl)propane. This transformation can be accomplished using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent.

The reaction is typically carried out in a solvent such as dioxane and proceeds over an extended period, for instance, 72 hours. DDQ is a powerful dehydrogenating agent that selectively oxidizes the secondary alcohol group to a ketone without affecting the phenolic hydroxyl group. This method is distinguished by its remarkably high yield, which has been reported to be as high as 97%. chembk.com

| Starting Material | Reagent | Solvent | Duration | Yield |

| 1-Hydroxy-1-(3-hydroxyphenyl)propane | DDQ | Dioxane | 72 hours | 97% |

Aldol (B89426) Reactions, including those involving Acetophenone (B1666503) and Formaldehyde (B43269)

The aldol reaction provides a fundamental carbon-carbon bond-forming strategy that can be adapted for the synthesis of β-hydroxy ketones. organic-chemistry.org Specifically, the aldol condensation between acetophenone and formaldehyde has been studied for the production of 3-hydroxy-1-phenyl-1-propanone, an isomer of this compound. organic-chemistry.org In this reaction, an enolate formed from acetophenone attacks the carbonyl carbon of formaldehyde. inchem.org

A significant challenge in typical acid- or base-catalyzed aldol reactions is the prevalence of side reactions, such as dehydration of the β-hydroxy ketone product to form α,β-unsaturated ketones, or overcondensation reactions. organic-chemistry.org However, research has shown that conducting the reaction in the substantial absence of acid and base catalysts can lead to a high yield of the desired 3-hydroxy-1-phenyl-1-propanone, minimizing the formation of byproducts. organic-chemistry.org While this specific example yields an isomer, the underlying principles of the aldol reaction are relevant to the synthesis of the broader class of hydroxypropiophenones.

Fries Rearrangement of Phenyl Propionate (B1217596)

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone, making it a key method for synthesizing isomers of hydroxypropiophenone. unipd.itrug.nl In this reaction, phenyl propionate serves as the starting material. The rearrangement is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rug.nl

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This is followed by the cleavage of the ester's acyl group, which then reattaches to the aromatic ring via an electrophilic aromatic substitution. rug.nl The position of the new acyl group (ortho or para) is highly dependent on the reaction conditions. rug.nl For instance, lower temperatures tend to favor the formation of the para-substituted product (4'-hydroxypropiophenone), while higher temperatures favor the ortho-isomer (2'-hydroxypropiophenone). rug.nl The choice of solvent also plays a critical role, with polar solvents favoring para substitution and non-polar solvents favoring the ortho product. rug.nl By carefully controlling these parameters, the synthesis can be directed towards the desired hydroxypropiophenone isomer. nih.gov

| Catalyst | Solvent | Temperature | Major Product Isomer |

| AlCl₃ | Carbon Disulfide | Reflux | Ortho/Para mixture |

| AlCl₃ | Nitrobenzene | 50°C | Para (72% yield) |

| AlCl₃ | Nitromethane | 20°C | Para (80% yield) |

Synthesis from 2'-Hydroxypropiophenone (B1664087) and Benzoic Acid Derivatives for 3-Methylflavones

A notable synthetic application involving a propiophenone (B1677668) derivative is the synthesis of 3-methylflavones. This process utilizes 2'-hydroxypropiophenone and various benzoic acid derivatives as starting materials. The initial step involves the esterification of 2'-hydroxypropiophenone with a suitable benzoic acid derivative. nih.goviiarjournals.org This reaction is often carried out under modified Yamaguchi esterification conditions. iiarjournals.org

Following the formation of the 2-propionylphenyl benzoate (B1203000) ester, a base-catalyzed cyclization is induced. iiarjournals.org This intramolecular reaction leads to the formation of the 3-methylflavone skeleton. The use of different substituted benzoic acid derivatives allows for the creation of a library of 3-methylflavones with varying substitution patterns on the B-ring. For instance, benzoic acid, methylbenzoic acids (2-, 3-, and 4-), methoxybenzoic acids (2-, 3-, and 4-), dimethoxybenzoic acids (2,3- and 3,4-), trimethoxybenzoic acid (3,4,5-), and 4-fluorobenzoic acid have been successfully employed to generate a series of twelve different 3-methylflavones. iiarjournals.org

The yields of this base-catalyzed cyclization to form 3-methylflavones typically range from 26% to 63%. iiarjournals.org This synthetic strategy provides a direct route to this class of flavonoids, which are of interest for their potential biological activities. nih.goviiarjournals.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Metal-Catalyzed Synthesis

Metal-catalyzed reactions offer efficient pathways for the synthesis of propiophenone derivatives. One such method involves a Fries rearrangement catalyzed by methanesulfonic acid, which is considered an environmentally friendly acid catalyst. This approach has been used for the synthesis of p-hydroxypropiophenone. google.com Another strategy employs a Grignard reaction, where m-methoxybromobenzene reacts with magnesium in the presence of aluminum chloride as a catalyst to form a Grignard reagent. This reagent then reacts with propionitrile (B127096) to yield 3-methoxypropiophenone. This method is noted for its simple operation and the recyclability of the solvent, making it suitable for industrial production. google.com

Mixed ligand complexes of Mn(III) have been synthesized using 2-hydroxypropiophenone (B1664086) and other ligands, demonstrating the coordination chemistry of these compounds. scispace.com

Biocatalytic and Organocatalytic Methods

Biocatalysis and organocatalysis represent green and sustainable alternatives for the synthesis of chiral molecules, including hydroxypropiophenone derivatives.

Biocatalytic Methods:

Benzaldehyde (B42025) lyase (BAL), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme from Pseudomonas fluorescens, can catalyze the formation of chiral 2-hydroxypropiophenone derivatives. metu.edu.tr This enzyme facilitates a C-C bond formation after selectively cleaving a C-C bond in a benzoin (B196080) derivative. The enzyme exhibits high stereoselectivity, using only the (R)-benzoin derivative as a substrate to produce (R)-2-hydroxypropiophenone (R-HPP) derivatives. metu.edu.tr This process allows for the kinetic resolution of racemic benzoins while simultaneously synthesizing enantiomerically enriched α-hydroxy ketones. metu.edu.tr

Another biocatalytic approach utilizes Baeyer-Villiger monooxygenases (BVMOs). While not directly synthesizing this compound, these enzymes are used to produce precursors for 3-hydroxypropionic acid (3-HP), a valuable platform chemical. nih.gov For instance, a BVMO from Acinetobacter radioresistens can convert alkyl levulinates into 3-acetoxypropionates, which are key intermediates for 3-HP production. nih.gov

Organocatalytic Methods:

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including the asymmetric benzoin condensation to produce α-hydroxy ketones. acs.org Chiral triazolium salts can be used as precatalysts to generate NHCs that catalyze the asymmetric condensation of aldehydes, yielding α-hydroxy ketones with high enantioselectivity. acs.org While direct synthesis of this compound via this method is not explicitly detailed, the principle of asymmetric acyloin condensation using NHCs is a relevant organocatalytic strategy for related structures. acs.orgucl.ac.uk

Mechanistic Investigations of this compound Formation and Derivatization

Acid-Catalyzed and Base-Catalyzed Reaction Mechanisms

The formation and derivatization of propiophenone derivatives can proceed through both acid- and base-catalyzed mechanisms, which are fundamental in organic chemistry.

Acid-Catalyzed Mechanisms:

In acid-catalyzed reactions of carbonyl compounds like propiophenone, the carbonyl oxygen is first protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. orgosolver.comnptel.ac.in For example, the Fries rearrangement, which can be used to synthesize hydroxypropiophenones, is an acid-catalyzed process. google.comprepchem.com The reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone. In the context of flavone (B191248) synthesis, the cyclization of o-acyloxyacetophenones to form chromones is catalyzed by acids like hydrochloric acid in acetic acid. rsc.org The mechanism involves the generation of an electrophilic species that undergoes intramolecular reaction. nptel.ac.in

Base-Catalyzed Mechanisms:

Base-catalyzed reactions of ketones typically involve the deprotonation of the α-carbon to the carbonyl group, forming an enolate ion. orgosolver.com This enolate is a strong nucleophile. The Baker-Venkataraman transformation, a base-catalyzed rearrangement of o-acyloxyacetophenones to 1,3-diketones, is a key step in the synthesis of chromones and flavones. rsc.org In the chlorination of propiophenone in alkaline solution, the reaction proceeds via the formation of an enolate, which then reacts with the chlorinating agent. cdnsciencepub.com Subsequent base-catalyzed isomerization of the initial product, 2-hydroxy-1-phenyl-1-propanone (HPP), to 1-hydroxy-1-phenyl-2-propanone (HPA) can also occur. cdnsciencepub.com The aldol condensation, a classic carbon-carbon bond-forming reaction, can also be base-catalyzed, although under typical conditions, the reaction of acetophenone with formaldehyde can lead to overcondensation products. google.com

Photochemical Reaction Mechanisms involving Phenacyl Groups

The phenacyl group, a key structural feature of propiophenone, is a well-known photoremovable protecting group (PPG). wikipedia.org The photochemical reactions of phenacyl compounds have been a subject of interest for decades.

Upon UV irradiation, S-phenacyl xanthates undergo homolytic scission of the C–S bond as the primary photochemical step. researchgate.net This generates a phenacyl radical and a xanthic acid radical. These radicals can then recombine or be trapped by solvents. researchgate.net The photochemistry of phenacyl esters has also been studied. One proposed mechanism involves hydrogen abstraction from a hydrogen-atom donor by the excited carbonyl group, proceeding through a ketyl ester intermediate. researchgate.net

A significant photochemical reaction involving the p-hydroxyphenacyl group is the photo-Favorskii rearrangement. nih.gov This reaction proceeds from the triplet excited state of the p-hydroxyphenacyl chromophore. The rearrangement accompanies the release of a leaving group and leads to the formation of a p-hydroxyphenylacetic acid derivative. nih.gov This process is generally efficient and occurs rapidly, within nanoseconds of excitation. nih.gov The quantum yields for this rearrangement are largely unaffected by common substituents on the aromatic ring, demonstrating the robustness of this photochemical transformation. nih.gov However, the efficiency can decrease in buffered aqueous media at pH values exceeding the ground-state pKa of the chromophore. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies of 3 Hydroxypropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 3'-Hydroxypropiophenone.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The ethyl group protons give rise to a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern indicative of ethyl group coupling. The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is typically observed in the most downfield region. The aromatic carbons will have signals in the aromatic region, with their chemical shifts influenced by the position of the hydroxyl and propiophenone (B1677668) substituents. The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum. chemicalbook.com

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1.16 (approx.) | triplet | -CH₃ |

| ¹H | 2.97 (approx.) | quartet | -CH₂- |

| ¹H | 6.63-7.79 (approx.) | multiplet | Aromatic H |

| ¹H | 9.5 (approx.) | broad singlet | Phenolic -OH |

| ¹³C | Data not available | - | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The provided values are approximate based on typical ranges for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification and Complexation

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands that confirm its structure. spectrabase.com

A strong, broad absorption band is typically observed in the region of 3000-3100 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. semanticscholar.org The presence of a sharp, strong band around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) is typically found in the 1200-1300 cm⁻¹ range. semanticscholar.org

Interactive Data Table: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-3100 (broad) | O-H stretch | Phenolic -OH |

| ~1685 | C=O stretch | Ketone |

| >3000 | C-H stretch | Aromatic C-H |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O stretch | Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions. semanticscholar.org

The spectrum typically shows strong absorption bands in the UV region, which can be attributed to the π → π* transitions of the aromatic ring and the carbonyl group. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may also be observed. semanticscholar.org The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are often observed.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 150.17 g/mol . chemicalbook.comnih.govcymitquimica.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group. For this compound, this could lead to the formation of characteristic fragment ions. The predicted monoisotopic mass is 150.06808 Da. uni.lu

X-Ray Diffraction (XRD) for Crystalline Structure Determination

Thermal Analysis Techniques (TGA/DTG-DTA) for Stability and Degradation Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermogravimetric Analysis (DTG), and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials.

For this compound, TGA would reveal the temperature at which the compound begins to decompose and the extent of weight loss at different temperatures. DTG, the first derivative of the TGA curve, helps to identify the temperatures of maximum decomposition rates. DTA measures the temperature difference between the sample and a reference material, indicating whether decomposition processes are exothermic or endothermic. Studies on metal complexes of substituted hydroxy propiophenones have shown the utility of these techniques in determining the thermal stability and decomposition patterns of these compounds. rasayanjournal.co.in

Advanced Theoretical and Computational Studies on 3 Hydroxypropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information on molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is used to determine the ground-state electronic structure of molecules. Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states, making it invaluable for understanding UV-visible spectra and photochemical processes. arxiv.org

While specific DFT studies on 3'-Hydroxypropiophenone are limited, research on analogous compounds demonstrates the utility of this approach. For instance, DFT and TD-DFT calculations have been successfully applied to a fluorescent probe derived from 2'-hydroxypropiophenone (B1664087) to elucidate its structure and the mechanism of fluorescence enhancement upon binding to aluminum ions. researchgate.netresearchgate.net Similarly, DFT has been used to calculate quantum chemical descriptors for 4'-Hydroxypropiophenone as part of a larger dataset in Quantitative Structure-Toxicity Relationship (QSTR) studies. researchgate.net The isomerization of 2'-hydroxychalcones to flavanones has also been studied using DFT to understand the role of electronic and structural properties in the reaction mechanism. jcsp.org.pk

For this compound, a typical DFT study would involve optimizing the molecular geometry to find the most stable conformation. From this, various electronic properties can be calculated. TD-DFT calculations would then be used to predict the electronic absorption spectrum, assigning the transitions between molecular orbitals (e.g., n→π* or π→π*) that correspond to the observed absorption bands. rsc.org These calculations are crucial for interpreting experimental photochemical studies, such as those performed on p-hydroxypropiophenone. acs.orgacs.org

Table 1: Illustrative Parameters for a DFT/TD-DFT Study of this compound This table represents typical settings for a computational study and is not derived from a specific published study on this compound.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Methodology | DFT for ground state, TD-DFT for excited states | To calculate electronic structure and transition energies. |

| Functional | B3LYP, M06-2X, or CAM-B3LYP | Approximates the exchange-correlation energy. Choice depends on the properties of interest (e.g., thermochemistry, non-covalent interactions, charge-transfer). mdpi.com |

| Basis Set | 6-311+G(d,p) or cc-pVTZ | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide higher accuracy. |

| Solvation Model | Polarizable Continuum Model (PCM) or SMD | To simulate the effects of a solvent on the molecule's properties. |

| Properties Calculated | Optimized geometry, vibrational frequencies, HOMO/LUMO energies, dipole moment, UV-Vis spectrum | Provides a comprehensive electronic and structural profile of the molecule. |

The presence of both a hydroxyl group (a proton donor) and a carbonyl group (a proton acceptor) in this compound allows for the possibility of tautomerism and proton transfer processes, particularly in the excited state. Computational methods are essential for mapping the potential energy surfaces of these reactions and calculating the energy barriers that separate different tautomeric forms. chemrxiv.orgbeilstein-journals.org

Keto-enol tautomerism is a common phenomenon in such molecules. scispace.com While the aromatic phenol (B47542) form of this compound is overwhelmingly stable in the ground state, photoexcitation can dramatically alter the molecule's acidity and basicity, potentially leading to an Excited-State Intramolecular Proton Transfer (ESIPT). Computational studies on similar systems, like 6-hydroxypicolinic acid and various hydroxypyrazoles, use DFT to model the reaction pathway for proton transfer. scispace.comnih.gov These studies calculate the geometries of the reactant, the transition state, and the product, revealing the energy barrier for the process. The influence of the solvent is critical and is often modeled using continuum solvation models, which show that polar or protic solvents can significantly lower the energy barrier for proton transfer. scispace.comnih.gov

A computational investigation into proton transfer for this compound would aim to determine if an ESIPT process is energetically feasible and to characterize the resulting tautomer. This has implications for understanding its fluorescence properties and photostability.

Molecular Dynamics (MD) Simulations and Force Field Development

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions. This method relies on a 'force field,' which is a set of parameters and potential energy functions that describe the forces between bonded and non-bonded atoms. nasa.gov

No specific force field has been developed exclusively for this compound. However, its parameters could be derived for use with standard, general-purpose force fields like AMBER, CHARMM, or OPLS-AA. arxiv.org Parameterization would typically involve using quantum chemical calculations (DFT) to determine properties like partial atomic charges and the rotational energy barriers of dihedral angles, ensuring the force field accurately represents the molecule's conformational preferences and electrostatic potential. Modern approaches also utilize machine learning to develop highly accurate force fields trained on large quantum mechanical datasets. arxiv.orgschrodinger.com

Once parameterized, MD simulations could be used to study various properties of this compound:

Solvation Structure: To analyze how solvent molecules, such as water or methanol, arrange around the solute and form hydrogen bonds.

Conformational Dynamics: To explore the flexibility of the molecule, particularly the rotation of the propionyl side chain relative to the phenyl ring.

Bulk Properties: In simulations with many molecules, properties like density and heat of vaporization could be predicted.

MD simulations have been employed to study complex systems involving derivatives of hydroxypropiophenone, such as the interaction of a nickel(II) Schiff base complex with DNA, demonstrating the power of this technique to probe biomolecular interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. nih.govresearchgate.net Computational models, particularly Quantitative Structure-Activity Relationships (QSAR), are used to build mathematical models that correlate structural or physicochemical descriptors with activity. mdpi.com

There are no specific SAR studies focused on this compound in the reviewed literature. However, it is a known reactant and building block for compounds with biological activity, such as antimalarial tricyclic fused pyridines and potential muscle relaxants. chemicalbook.com

A computational SAR study on a series of this compound derivatives would follow a general workflow:

Dataset Assembly: A series of analogue compounds with measured biological activity (e.g., enzyme inhibition IC₅₀ values) would be collected.

Descriptor Calculation: For each molecule, a wide range of descriptors would be calculated using computational software. These can include constitutional descriptors (e.g., molecular weight), topological descriptors, and quantum chemical descriptors from DFT (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical or machine learning methods (e.g., multiple linear regression, support vector machines, or neural networks) are used to build a model that links the descriptors to the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested to ensure it is robust and not over-fitted.

Such SAR studies provide valuable insights into which molecular features are critical for activity, guiding the design of new, more potent compounds. nih.govacs.org For example, an SAR study could reveal whether the position of the hydroxyl group, the length of the alkyl chain, or substitutions on the phenyl ring are key to a particular biological effect.

Biological Activities and Mechanisms of Action of 3 Hydroxypropiophenone and Its Analogs

Pharmacological Properties and Therapeutic Potential

Propiophenone (B1677668) derivatives exhibit a variety of pharmacological effects, making them promising candidates for drug development. ontosight.ai Their biological activities are influenced by the specific arrangement of functional groups, which affects their solubility, reactivity, and interactions with biological molecules. ontosight.ai

Anti-inflammatory Effects

Derivatives of propiophenone have demonstrated notable anti-inflammatory properties. ontosight.aiontosight.ai For instance, certain propiophenone derivatives have shown the potential to treat conditions such as arthritis. ontosight.ai The anti-inflammatory activity of these compounds is a key area of research, with studies exploring their effects on inflammatory pathways. For example, some analogs have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. sci-hub.senih.gov Specifically, compounds isolated from Ligusticum chuanxiong, including a derivative of 3,5-dimethoxy-4-hydroxypropiophenone, exhibited significant anti-inflammatory activity by inhibiting NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. sci-hub.se Another study on a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), demonstrated its ability to inhibit the production of NO and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated cells by blocking NF-κB and MAPK signaling pathways. nih.gov

Antimicrobial and Antibacterial Activities

Several studies have highlighted the antimicrobial and antibacterial potential of propiophenone derivatives. ontosight.ai Schiff bases derived from substituted hydroxypropiophenones and their metal complexes have been screened for activity against various Gram-positive and Gram-negative bacteria, as well as fungi. rasayanjournal.co.insciety.org These studies often show that the metal complexes have enhanced antimicrobial activity compared to the Schiff base ligands alone. rasayanjournal.co.in For example, ketimines synthesized from substituted hydroxypropiophenones have been investigated for their antimicrobial properties. sphinxsai.com Additionally, 3-hydroxypropionic acid (3-HPA), a related compound, has been isolated from an endophytic fungus and shown to have antimicrobial activity against Staphylococcus aureus and Salmonella typhi. nih.gov Research suggests that the free carboxylic acid group is crucial for this activity. nih.gov

Antioxidant Properties

Research has indicated that propiophenone derivatives possess antioxidant capabilities. ontosight.aiontosight.ai These properties are often attributed to the hydroxyl group on the phenyl ring. ontosight.ai The antioxidant activity of these compounds is a subject of ongoing investigation. For example, a study on a 3-hydroxypyridine (B118123) antioxidant demonstrated its protective effects on heart muscle in conditions of hypoxia and reoxygenation, suggesting that free-radical mechanisms play a role in its action. nih.gov Furthermore, the evaluation of N,N'-bis(2-hydroxypropiophenone)-1,2-ethanediamine and its nickel(II) complex showed average antioxidant inhibition through DPPH and ABTS methods. researchgate.net

Antineoplastic and Antiproliferative Activities in Leukemic Cells

Certain derivatives of 3'-Hydroxypropiophenone have been investigated for their potential as anticancer agents. Specifically, a series of 3-methylflavones, synthesized from 2'-hydroxypropiophenone (B1664087), were evaluated for their antiproliferative activity in leukemic HL60 cells. nih.gov Although the introduction of a methyl group at the C3 position tended to reduce the biological activity, 3,3'-dimethylflavone showed the most potent activity among the synthesized compounds. nih.gov Another study focused on a semi-synthetic derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide, which exhibited cytotoxic activity against several human leukemic cell lines. nih.gov This compound was found to induce apoptosis, and its effects were both time and dose-dependent. nih.gov

Estrogenic and Antigonadotropic Effects of Related Propiophenone Derivatives

Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic nonsteroidal estrogen that has been studied for its antigonadotropic effects. wikipedia.org It is structurally similar to other estrogens like diethylstilbestrol (B1670540). wikipedia.orgiiab.me Paroxypropione has a relatively low affinity for the estrogen receptor and requires high doses to exert significant estrogenic and antigonadotropic effects. iiab.me It has been shown to possess approximately 0.1% of the estrogenic activity and less than 0.5% of the antigonadotropic potency of estrone. iiab.me The mechanism of action is thought to involve its interaction with estrogen receptors, influencing biological pathways related to estrogen signaling.

Mechanistic Insights into Biological Interactions

The biological activities of this compound and its analogs are rooted in their interactions with various biomolecules. This section explores the mechanistic details of these interactions, focusing on how these compounds modulate enzyme activity, bind to cellular receptors, and participate in biochemical pathways.

Enzyme Inhibition and Modulation

Propiophenone derivatives have been investigated for their potential to inhibit a range of enzymes, demonstrating diverse mechanisms of action.

Analogs of propiophenone have shown significant inhibitory activity against several key enzymes. For example, certain tryptamine (B22526) derivatives incorporating a propiophenone moiety have been identified as potent inhibitors of acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). mdpi.com A meta, para-dihydroxy phenacyl derivative (SR20) demonstrated a 68.66 ± 3.86% inhibition against the COX-2 enzyme. mdpi.com Similarly, other derivatives displayed significant inhibition against AChE, with some, like the para-phenyl benzene (B151609) derivative SR24, showing up to 79.30 ± 2.02% inhibition. mdpi.com These compounds often act as dual-site inhibitors of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.com

Another class of propiophenone analogs, thiosemicarbazones (TSCs), have been studied as inhibitors of falcipain-2, a cysteine protease in Plasmodium falciparum. physchemres.orgscispace.com These derivatives are believed to act as reversible covalent inhibitors. physchemres.orgscispace.com Detailed analyses have revealed a covalent interaction between the thiocarbonyl carbon of the TSC and the thiolate sulfur of the active site cysteine residue of falcipain-2. physchemres.orgscispace.com This covalent bonding is supplemented by noncovalent interactions, such as hydrogen bonding and π-stacking with a histidine residue in the enzyme's active site. physchemres.org

Furthermore, propiophenone derivatives have been explored as potential inhibitors of HIV-1 protease. researchgate.net Molecular modeling studies on chalcone (B49325) derivatives, which share structural similarities with propiophenones, have provided insights into the structural requirements for their inhibitory activity against this viral enzyme. researchgate.net

Some analogs have also been characterized as mechanism-based inhibitors of dopamine (B1211576) β-hydroxylase. nih.gov For instance, 2-substituted 3-(p-hydroxyphenyl)-1-propenes, which are structurally related to hydroxypropiophenones, lead to a time-dependent and irreversible loss of enzyme activity. nih.gov

Table 1: Enzyme Inhibition by Propiophenone Analogs

| Compound/Analog Class | Target Enzyme | Observed Effect |

|---|---|---|

| Tryptamine-Propiophenone Derivatives | Acetylcholinesterase (AChE) | Dual-site inhibition, with up to 79.30% inhibition observed for some derivatives. mdpi.com |

| Tryptamine-Propiophenone Derivatives | Cyclooxygenase-2 (COX-2) | Significant inhibition, with a meta, para-dihydroxy phenacyl derivative showing 68.66% inhibition. mdpi.com |

| Propiophenone Thiosemicarbazones | Falcipain-2 | Reversible covalent inhibition through interaction with active site cysteine. physchemres.orgscispace.com |

| Chalcone Derivatives | HIV-1 Protease | Inhibitory activity, with structure-activity relationships explored. researchgate.net |

| 2-substituted 3-(p-hydroxyphenyl)-1-propenes | Dopamine β-hydroxylase | Mechanism-based irreversible inactivation. nih.gov |

Receptor Binding Studies, e.g., Estrogen Receptor Interactions

The interaction of hydroxypropiophenone and its analogs with nuclear receptors, particularly estrogen receptors (ERs), is a significant area of research. These interactions are crucial for understanding their potential as endocrine-modulating compounds.

4'-Hydroxypropiophenone, also known as paroxypropione, is a nonsteroidal estrogen that has been used medically as an antigonadotropin. glpbio.comwikipedia.orgiiab.memedchemexpress.com It exhibits a relatively low affinity for the estrogen receptor and requires high doses to exert significant estrogenic effects. wikipedia.orgiiab.me Its estrogenic activity is estimated to be about 0.1% of that of estrone. wikipedia.org

Studies have investigated the binding of various estrogenic chemicals, including propiophenone derivatives, to the two main subtypes of the estrogen receptor, ERα and ERβ. researchgate.netoup.com These compounds compete with the natural ligand, 17β-estradiol, for binding to both receptor subtypes. researchgate.netoup.com While many synthetic chemicals show a much lower binding affinity than estradiol, some phytoestrogens and related compounds can bind with significant affinity, sometimes showing a preference for ERβ. researchgate.netoup.com

The development of synthetic analogs has aimed to create selective estrogen receptor modulators (SERMs) with specific activity profiles. For example, triphenylethylene (B188826) derivatives based on a propiophenone scaffold have been synthesized and evaluated for their binding to both ERα and ERβ. nih.gov Some of these compounds have shown good binding affinity to both receptor subtypes, indicating their potential as dual-acting agents. nih.gov In one study, a novel compound (12d) exhibited good binding to both ERα (EC50 = 72.1 nM) and ERβ (EC50 = 70.8 nM). nih.gov

Furthermore, conjugates of an endoxifen (B1662132) scaffold with combretastatin-based analogs, which can be derived from propiophenone-related structures, have demonstrated potent competitive binding to both ERα and ERβ. mdpi.com One such conjugate showed IC50 values of 0.9 nM for ERα and 4.7 nM for ERβ, highlighting the potential for developing highly potent ER ligands from these structural frameworks. mdpi.com

Table 2: Estrogen Receptor Binding Affinity of Propiophenone Analogs

| Compound/Analog | Receptor Subtype | Binding Affinity (IC50/EC50) | Reference |

|---|---|---|---|

| Triphenylethylene derivative (12d) | ERα | EC50 = 72.1 nM | nih.gov |

| Triphenylethylene derivative (12d) | ERβ | EC50 = 70.8 nM | nih.gov |

| Endoxifen-Combretastatin Conjugate | ERα | IC50 = 0.9 nM | mdpi.com |

| Endoxifen-Combretastatin Conjugate | ERβ | IC50 = 4.7 nM | mdpi.com |

Involvement in Specific Biochemical Pathways

The biological effects of this compound and its analogs extend to their involvement in broader biochemical pathways, including metabolic transformations and modulation of signaling cascades.

One of the notable metabolic pathways involving a hydroxypropiophenone is the metabolism of diethylstilbestrol (DES). 4'-Hydroxypropiophenone is a known metabolite of DES epoxide, formed through a cleavage reaction mediated by mono-oxygenase enzymes in the liver microsomes. nih.gov This metabolic conversion highlights a specific biochemical fate for this type of compound.

In the context of neurotransmitter pathways, analogs of this compound have been investigated for their effects. For instance, research into the kynurenine (B1673888) pathway, which is implicated in neurological disorders, has explored inhibitors of kynureninase. rug.nl One such inhibitor, 2-amino-4-(3'-hydroxyphenyl)-4-hydroxybutanoic acid, demonstrates potent inhibition of this enzyme, suggesting a potential role for related structures in modulating this pathway. rug.nl

Furthermore, the synthesis of this compound itself is relevant to the production of pharmaceuticals that act on specific pathways. It serves as a key intermediate in the synthesis of drugs like levodopa (B1675098) and benserazide, which are used in the management of Parkinson's disease by modulating the dopamine pathway.

The chlorination of propiophenone in alkaline solutions has been shown to yield α-hydroxypropiophenone as an initial product, which is then further oxidized. cdnsciencepub.com This reaction pathway is relevant to understanding the chemical transformations these compounds can undergo in certain environments.

In microorganisms, such as Pseudomonas putida, enzymes like benzoylformate decarboxylase (BFD) are involved in the mandelate (B1228975) pathway. dtu.dk This enzyme can catalyze the synthesis of 2-hydroxypropiophenone (B1664086) analogs through a carboligase side reaction, demonstrating the involvement of these compounds in microbial metabolic pathways. dtu.dk

Applications and Emerging Research Areas Involving 3 Hydroxypropiophenone

Pharmaceutical and Medicinal Applications

3'-Hydroxypropiophenone serves as a crucial starting material and intermediate in the creation of various pharmaceuticals, from well-established drugs to novel therapeutic candidates.

Development of Antihypertensive Agents and Antidepressants

The molecular scaffold of this compound is a valuable starting point for the development of new drugs targeting hypertension and depression. Its structure is incorporated into more complex molecules designed to interact with specific biological targets.

Propiophenone (B1677668) derivatives, for instance, are used to synthesize adrenergic β-antagonists. These drugs, commonly known as beta-blockers, are a class of antihypertensive agents that function by blocking the effects of adrenaline on the body's beta-receptors, leading to a reduction in heart rate and blood pressure. uniud.it In the realm of antidepressants, the propiophenone moiety is a structural feature of certain drugs like bupropion, which is an aminoketone class antidepressant used to treat major depressive disorder and seasonal affective disorder. uniud.it The synthesis of various propanone-based compounds has been explored for their potential antihypertensive activities. nih.gov

Intermediate in Drug Discovery and Fine Chemicals

Beyond specific drugs, this compound is broadly used as an intermediate in the wider field of drug discovery and the synthesis of fine chemicals. chembk.com Its bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic ketone—allows for a wide range of chemical transformations. This makes it a valuable building block for creating libraries of novel compounds that can be screened for various biological activities, accelerating the discovery of new drug candidates. Its utility as an intermediate is a recurring theme in chemical and pharmaceutical manufacturing. lookchem.com

Chemical Synthesis and Industrial Applications

The utility of this compound extends to general chemical manufacturing, where it serves as a foundational element for producing a variety of organic compounds.

Organic Synthetic Raw Material for Various Compounds

As a fundamental organic synthetic raw material, this compound is employed in the synthesis of numerous other compounds. chembk.com A notable example is its use as a precursor for 3-methoxypropiophenone. This conversion is significant because 3-methoxypropiophenone is a key intermediate in the industrial synthesis of Tapentadol, a centrally acting opioid analgesic used for the management of moderate to severe pain. google.com This application underscores the compound's role in the production chain of modern pharmaceuticals.

Synthesis of Tricyclic Fused Pyridines with Antimalarial Activity

In the area of infectious disease research, this compound is a key reactant used to synthesize tricyclic fused pyridines. lookchem.comCurrent time information in Bangalore, IN.chemicalbook.com This class of compounds is significant because they belong to a family of alkaloids that have demonstrated promising antimalarial activity. americanchemicalsuppliers.comCurrent time information in Bangalore, IN. Malaria remains a major global health issue, and the development of new and effective antimalarial agents is critical, especially in light of growing drug resistance. The synthesis of novel pyrimidine-based structures is an active area of research aimed at combating the Plasmodium falciparum parasite. nih.gov The use of this compound in this context highlights its contribution to creating complex heterocyclic systems with potential therapeutic value against infectious diseases.

Research Tools and Probes

This compound and its isomers are valuable precursors in the synthesis of flavonoids and chalcones, which are classes of secondary metabolites with significant biological activities. mdpi.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are the direct bioprecursors to flavonoids in plants. mdpi.com The synthesis of many chalcones is achieved through the condensation of an acetophenone (B1666503) derivative (like hydroxypropiophenone) with a benzaldehyde (B42025). electronicsandbooks.com

The core structure of this compound provides a fundamental building block for creating the C6-C3-C6 skeleton of these compounds. mdpi.com For instance, 2'-hydroxychalcones can be hydrogenated to produce 2'-hydroxydihydrochalcones, a type of propiophenone derivative. bath.ac.uk The flavonoid biosynthesis pathway in plants starts with precursors that are converted into a chalcone (B49325) by the enzyme chalcone synthase, which is then isomerized to form a flavanone, the precursor for a vast array of other flavonoids, including flavonols and anthocyanins. mdpi.com Research into the synthesis of chalcones and flavonoids often utilizes hydroxypropiophenones as starting materials to explore new derivatives with potential therapeutic applications. mdpi.comelectronicsandbooks.com

The hydroxyl and carbonyl groups of this compound and its isomers make it an effective ligand in coordination chemistry. rasayanjournal.co.incore.ac.uk These functional groups can chelate to a central metal ion, forming stable metal complexes. Hydroxypropiophenones, particularly after being converted into Schiff bases, have been extensively studied for their ability to form complexes with various transition metals. rasayanjournal.co.insemanticscholar.org

Schiff bases derived from the condensation of substituted 2'-hydroxypropiophenones with amines can act as bidentate or tetradentate ligands, coordinating with metal ions like Cobalt(II), Nickel(II), Copper(II), and Zinc(II). rasayanjournal.co.inresearchgate.net These ligands typically use their phenolic oxygen and azomethine nitrogen atoms to bind to the metal center. rasayanjournal.co.in The resulting metal complexes are often colored, solid, and stable, with studies confirming their structure through various spectral and analytical techniques. rasayanjournal.co.inscispace.com The formation of these complexes can enhance or modify the biological activity of the original organic ligand. rasayanjournal.co.in

Table 2: Examples of Metal Complexes with Hydroxypropiophenone-Derived Ligands

| Ligand Type | Metal Ions Coordinated | Coordination Mode | Source |

| Schiff Base (from 2'-hydroxypropiophenone (B1664087) and ethylenediamine) | Co(II), Ni(II), Cu(II), Zn(II) | Tetradentate (N₂O₂) | rasayanjournal.co.in |

| 3-chloro-2-hydroxypropiophenone (Mixed ligand with amino acids) | Cu(II), Mn(II), Ni(II), Co(II), Zn(II) | Bidentate | core.ac.uk |

| 2-hydroxypropiophenone (B1664086) (Mixed ligand with salicylaldehydes) | Mn(III) | Bidentate | scispace.com |

Future Research Directions and Unexplored Potentials

While established methods for synthesizing hydroxypropiophenones exist, research continues to explore more efficient, cost-effective, and environmentally benign routes. One promising area is the refinement of the Fries rearrangement, a classic method for converting a phenyl ester to a hydroxyaryl ketone. A patented method proposes using methanesulfonic acid as both a catalyst and a solvent in this rearrangement, which offers mild reaction conditions and high yields for producing p-hydroxypropiophenone. google.com Another approach involves the Fries rearrangement of dialkylphenyl propionates using titanium tetrachloride, which has proven to be a convenient route to certain hindered dialkyl 2'-hydroxypropiophenones. researchgate.net

Other novel methods include the oxidation of 1-hydroxy-1-(3-hydroxyphenyl)propane using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield this compound with high efficiency. chemicalbook.com Enzymatic synthesis represents another frontier; the enzyme benzaldehyde lyase can catalyze the formation of chiral 2-hydroxypropiophenone derivatives, offering a highly stereoselective route to optically active products. metu.edu.tr These advancements aim to improve accessibility to hydroxypropiophenone and its derivatives for further research and application.

The core structure of this compound serves as a scaffold for developing compounds with significant therapeutic potential. Research has shown that various propiophenone derivatives can exhibit anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ai An important application is in the synthesis of compounds with antimalarial activity; 1-(3-hydroxyphenyl)-1-propanone is a key reactant used to create tricyclic fused pyridines that show promise in this area. chemicalbook.com

Furthermore, the metal complexes derived from hydroxypropiophenone Schiff bases often show enhanced biological activity compared to the ligands alone, with studies demonstrating their effectiveness against various bacterial and fungal strains. rasayanjournal.co.in A particularly advanced area of research involves creating organometallic compounds for cancer therapy. For example, a McMurry cross-coupling reaction using 4-hydroxypropiophenone has been employed to synthesize ferrocenyl derivatives that exhibit potent antiproliferative activity against hormone-independent breast cancer cells. mdpi.com These findings underscore the untapped potential of this compound as a platform for discovering new and advanced therapeutic agents.

Deeper Mechanistic Understanding

A deeper mechanistic understanding of this compound and its derivatives is crucial for the rational design of new therapeutic agents and functional molecules. While comprehensive mechanistic studies specifically on this compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related compounds and derivatives. The reactivity and biological interactions of these molecules are largely governed by the interplay of the hydroxyl and carbonyl functional groups, as well as the electronic properties of the aromatic ring.

Research into the photochemistry of related compounds, such as p-hydroxyphenacyl groups, reveals that these molecules can undergo complex rearrangements upon photoexcitation. acs.org For instance, the p-hydroxyphenacyl moiety has been utilized as a photoremovable protecting group, where light-induced intramolecular reactions lead to the release of a protected substrate. acs.org This process often involves the formation of reactive intermediates and is sensitive to the solvent environment. acs.org While the position of the hydroxyl group in this compound (meta) differs from the para-position in these studies, the potential for similar photochemical reactivity under specific conditions warrants further investigation.

From a biological perspective, the mechanism of action of propiophenone derivatives often involves interactions with specific enzyme active sites. For example, in the synthesis of γ-hydroxy-α-amino acid derivatives, the enzymatic aldol (B89426) addition reaction involves the precise positioning of a substrate within the enzyme's active site. acs.org Molecular modeling of such enzyme-substrate complexes highlights the importance of specific amino acid residues in stabilizing transition states and dictating stereoselectivity. acs.org For this compound, the hydroxyl group could play a key role in forming hydrogen bonds with amino acid residues in an enzyme's active site, thereby influencing its binding affinity and potential inhibitory activity.

Furthermore, studies on derivatives like 3-dimethylamino-2'-hydroxypropiophenone show that the functional groups can influence the compound's pharmacological properties, such as anticonvulsant activity, through modulation of neurotransmitter activity. The mechanism often involves hydrogen bonding and electrostatic interactions. Understanding these interactions at a molecular level is key to elucidating the full mechanistic picture of how this compound and its analogs exert their biological effects.

Computational and AI-Driven Discovery

Computational tools and artificial intelligence (AI) are increasingly powerful in accelerating the discovery and optimization of novel compounds based on scaffolds like this compound. These methods allow for the prediction of molecular properties, the elucidation of structure-activity relationships (SAR), and the design of new molecules with enhanced biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. For propiophenone derivatives, 2D and 3D-QSAR models have been successfully developed to correlate their structural features with biological activities, such as anticancer and anti-HIV-1 protease activities. nih.govsimulations-plus.com These models identify key molecular descriptors and pharmacophoric features that are crucial for a compound's efficacy. nih.govsimulations-plus.com For example, a 3D-QSAR study on propiophenone derivatives with anti-HIV-1 protease activity revealed the importance of specific electrostatic and steric fields for inhibitory action. simulations-plus.com

Table 1: Examples of QSAR Studies on Propiophenone Derivatives

| Derivative Class | Target Activity | QSAR Model Highlights | Reference |

| Phenylpropiophenones | Anticancer | Identified key quantum mechanics and 3D descriptors for cytotoxicity against various cancer cell lines. | nih.govresearchgate.net |

| Propiophenone Oximes | Fungicidal (against Sphaerotheca fuliginea) | CoMFA and CoMSIA models were used to design new lead compounds with potential fungicidal properties. | dntb.gov.ua |

| Propiophenone Derivatives | Anti-HIV-1 Protease | A field point–based 3D-QSAR model showed high predictive capability (R² = 0.94). | simulations-plus.comresearchgate.net |

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been employed to understand the interactions of newly designed propiophenone derivatives with their biological targets. simulations-plus.com By visualizing the binding modes, researchers can rationalize the observed biological activities and make informed decisions for further structural modifications to improve potency.

Q & A

Q. How can researchers validate conflicting bioactivity data across studies involving this compound?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify methodological biases (e.g., cell line variability, assay protocols). Replicate key experiments under standardized conditions (e.g., HepG2 cells, 48-hour exposure) and perform meta-analyses to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.